Tetraethylcystamine-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

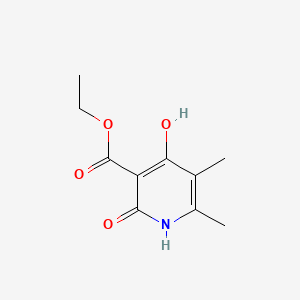

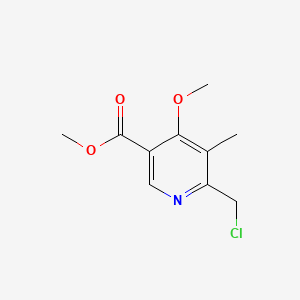

Tetraethylcystamine-13C4 is an isotopically labeled reagent used in the addition of Thiobistriethylamine . It has a molecular formula of C8[13C]4H28N2O5 and a molecular weight of 268.46 . It is soluble in Dichloromethane and Methanol .

Molecular Structure Analysis

The molecular structure of Tetraethylcystamine-13C4 includes a carbon backbone with four 13C isotopes . The InChI key for Tetraethylcystamine-13C4 is MNAQQAGUKWXGLG-JCDJMFQYSA-N .

Physical And Chemical Properties Analysis

Tetraethylcystamine-13C4 is described as a brown oil . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Spectroscopic Analysis

The use of isotopically labeled compounds, such as those labeled with 13C, plays a crucial role in spectroscopic analysis to elucidate the structure of complex molecules. For example, the study by Chatel et al. (2000) on the 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives showcases the application of isotopic labeling in detailed chemical analysis. The research utilized heteronuclear correlation experiments to assign 1H and 13C NMR resonances, demonstrating the importance of isotopic labeling in the study of molecular structures (Chatel, Faure, Boyer, & Galy, 2000).

Environmental Science

In environmental science, isotopically labeled compounds are used to trace the fate of chemicals in ecosystems and to assess their environmental impact. For instance, the interaction between antibiotics such as tetracycline and environmental matrices like soil and water is an area of significant interest. Studies on the sorption of tetracyclines by soils and their degradation pathways, such as the photocatalytic degradation of tetracycline in water, rely on advanced analytical techniques that may benefit from isotopic labeling to improve specificity and detection limits (Sassman & Lee, 2005), (Liu et al., 2013).

Molecular Interactions

Isotopically labeled compounds are also crucial in the study of molecular interactions, such as the binding of antibiotics to humic substances in soil, which can affect their mobility, bioavailability, and degradation. The research on the sorption of tetracycline and its interactions with humic acid from Brazilian soil emphasizes the role of isotopic labeling in understanding these complex interactions (Vaz, Lopes, & Martin-Neto, 2015).

Future Directions

The use of 13C-labeled compounds like Tetraethylcystamine-13C4 in hyperpolarized 13C MRI is an emerging field that holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . This technology enables real-time non-invasive assessment of metabolic processes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetraethylcystamine-13C4 involves the modification of the existing synthesis pathway for Tetraethylcystamine by using 13C labeled starting materials.", "Starting Materials": [ { "Name": "Ethylamine-13C2 hydrochloride", "Amount": "1 equivalent" }, { "Name": "Cysteamine hydrochloride", "Amount": "1 equivalent" }, { "Name": "Diethyl sulfate", "Amount": "4 equivalents" } ], "Reaction": [ { "Step": "Ethylamine-13C2 hydrochloride is reacted with cysteamine hydrochloride in aqueous solution to form cystamine-13C2.", "Reagents": [ { "Name": "Ethylamine-13C2 hydrochloride", "Amount": "1 equivalent" }, { "Name": "Cysteamine hydrochloride", "Amount": "1 equivalent" } ], "Conditions": "Aqueous solution" }, { "Step": "Cystamine-13C2 is reacted with diethyl sulfate in anhydrous ethanol to form Tetraethylcystamine-13C4.", "Reagents": [ { "Name": "Cystamine-13C2", "Amount": "1 equivalent" }, { "Name": "Diethyl sulfate", "Amount": "4 equivalents" } ], "Conditions": "Anhydrous ethanol" } ] } | |

CAS RN |

1330185-38-0 |

Product Name |

Tetraethylcystamine-13C4 |

Molecular Formula |

C12H28N2S2 |

Molecular Weight |

268.459 |

IUPAC Name |

2-[2-[di(ethyl)amino]ethyldisulfanyl]-N,N-di(ethyl)ethanamine |

InChI |

InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3/i1+1,2+1,3+1,4+1 |

InChI Key |

MNAQQAGUKWXGLG-JCDJMFQYSA-N |

SMILES |

CCN(CC)CCSSCCN(CC)CC |

synonyms |

2,2’-Dithiobis[N,N-diethyl-ethanamine-13C4; 2,2’’’-Dithiobistriethylamine-13C4; 3,10-Diethyl-6,7-dithia-3,10-diazadodecane-13C4; NSC 529154-13C4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)